2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R,4S)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide is a small molecule identified in a study aiming to discover novel inhibitors of HIV-1 assembly. [] This compound emerged from a virtual screening process targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It represents a potential lead compound for the development of new anti-HIV-1 therapeutics targeting viral assembly. []
2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R,4S)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide is believed to exert its antiviral activity by directly interacting with the HIV-1 MA protein. [] It appears to compete with PI(4,5)P2 for binding to MA, thereby disrupting the virus's ability to utilize PI(4,5)P2 for efficient assembly. [] This disruption is supported by the observation that mutations within the PI(4,5)P2 binding site of MA reduce the compound's antiviral effect. []
Based on the limited information available, the primary application of 2-imidazo[2,1-b][1,3]thiazol-6-yl-N-{(3R,4S)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide is as a potential inhibitor of HIV-1 replication. [] It exhibited antiviral activity in primary human peripheral blood mononuclear cells, indicating its potential as a lead compound for developing new anti-HIV-1 therapeutics. [] Additionally, its broad neutralizing activity against group M HIV-1 isolates highlights its potential for wider therapeutic applications. []
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5